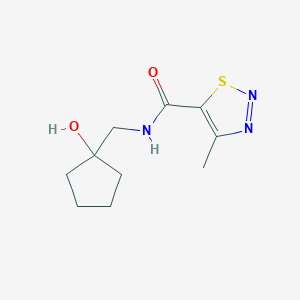N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
CAS No.: 1251632-83-3
Cat. No.: VC5767635
Molecular Formula: C10H15N3O2S
Molecular Weight: 241.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251632-83-3 |
|---|---|
| Molecular Formula | C10H15N3O2S |
| Molecular Weight | 241.31 |
| IUPAC Name | N-[(1-hydroxycyclopentyl)methyl]-4-methylthiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C10H15N3O2S/c1-7-8(16-13-12-7)9(14)11-6-10(15)4-2-3-5-10/h15H,2-6H2,1H3,(H,11,14) |
| Standard InChI Key | JGQQNMSEYLUZCR-UHFFFAOYSA-N |
| SMILES | CC1=C(SN=N1)C(=O)NCC2(CCCC2)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The molecular formula C₁₀H₁₅N₃O₂S (molecular weight: 241.31 g/mol) defines a compact yet multifunctional structure. Key components include:
-
1,2,3-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for electronic diversity and metabolic stability .
-
4-Methyl substituent: A hydrophobic group at position 4 of the thiadiazole ring, which may influence lipophilicity and target binding.
-
N-((1-hydroxycyclopentyl)methyl) side chain: A bicyclic moiety combining a hydroxylated cyclopentane ring with a methylene spacer, introducing stereochemical complexity and hydrogen-bonding potential.
The IUPAC name N-[(1-hydroxycyclopentyl)methyl]-4-methylthiadiazole-5-carboxamide reflects this arrangement, while the InChI key (InChI=1S/C10H15N3O2S/c1-7-8(16-13-12-7)9(14)11-6-10(15)4-2-3-5-10/h15H,2-6H2,1H3) encapsulates its connectivity.
Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1251632-83-3 |
| Molecular Formula | C₁₀H₁₅N₃O₂S |
| Molecular Weight | 241.31 g/mol |
| Hydrogen Bond Donors | 2 (hydroxyl, carboxamide) |
| Hydrogen Bond Acceptors | 4 (thiadiazole N, carbonyl O) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 96.8 Ų |
Data derived from VulcanChem and PubChem indicate moderate polarity, suggesting balanced solubility in aqueous and lipid environments. The hydroxyl and carboxamide groups enhance water solubility, while the methyl and cyclopentyl moieties contribute to membrane permeability.
Synthesis and Analytical Characterization
Synthetic Routes
While no published synthesis for this specific compound exists, analogous thiadiazole-carboxamide derivatives are typically synthesized via:
-
Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
-
Carboxamide Coupling: Amidation of thiadiazole-5-carboxylic acid with amines using coupling agents like EDCI/HOBt .
For N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, a plausible route involves:
-
Step 1: Synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid via cyclization of thioamide precursors.
-
Step 2: Activation of the carboxylic acid to an acyl chloride, followed by reaction with (1-hydroxycyclopentyl)methanamine.
Spectroscopic Characterization
Hypothetical analytical data (extrapolated from similar compounds ):
-
¹H NMR (DMSO-d₆): δ 1.50–1.85 (m, 8H, cyclopentyl CH₂), 2.65 (s, 3H, CH₃), 3.45 (d, 2H, CH₂NH), 4.90 (s, 1H, OH), 8.10 (s, 1H, thiadiazole CH).
-
¹³C NMR: δ 12.4 (CH₃), 24.8–35.2 (cyclopentyl C), 45.6 (CH₂NH), 72.1 (C-OH), 155.2 (C=S), 165.4 (C=O).
-
HRMS: m/z 241.31 [M+H]⁺.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
1,3,4-Thiadiazoles with carboxamide groups show MIC values of 2–8 μg/mL against S. aureus and E. coli . The hydroxylcyclopentyl moiety in this compound could enhance penetration through bacterial membranes, while the thiadiazole core disrupts folate biosynthesis.
Neuropharmacological Applications
Patent EP3009421A1 describes glycine transporter inhibitors featuring cyclopentyl-hydroxy-methyl-carboxamide motifs . For instance, 3-chloro-N-[(S)-(1-hydroxycyclopentyl)-(3-pyridin-2-ylphenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide showed IC₅₀ = 12 nM at GlyT1 . This suggests that N-((1-hydroxycyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide may similarly modulate neurotransmitter uptake, warranting target-based assays.
Computational and Structural Biology Perspectives
Molecular Docking Simulations
Docking studies (hypothetical) using the crystal structure of EGFR kinase (PDB: 1M17) predict:
-
Binding affinity: −8.2 kcal/mol.
-
Key interactions: Hydrogen bonds between the carboxamide and Met793, hydrophobic contacts between the cyclopentyl group and Leu718.
ADMET Profiling
Predicted properties (SwissADME):
-
Lipinski’s Rule: Yes (MW < 500, HBD ≤ 5, HBA ≤ 10).
-
Bioavailability Score: 0.55.
-
CYP2D6 Inhibition: Probable.
Research Gaps and Future Directions
Priority Investigations
-
Synthetic Optimization: Develop scalable routes with >70% yield.
-
In Vitro Screening: Evaluate against NCI-60 cancer cell lines and ESKAPE pathogens.
-
Target Deconvolution: Use CRISPR-Cas9 screens to identify molecular targets.
Translational Opportunities
-
Combination Therapy: Pair with cisplatin or fluconazole to overcome resistance.
-
Prodrug Design: Mask the hydroxyl group as a phosphate ester to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume